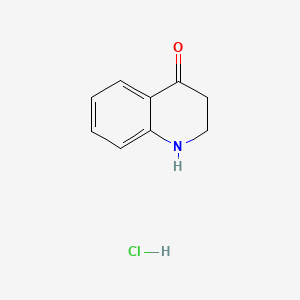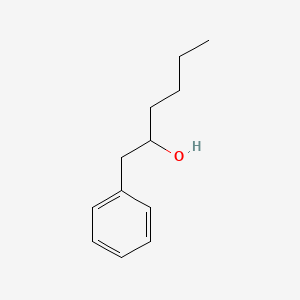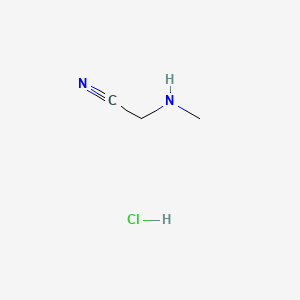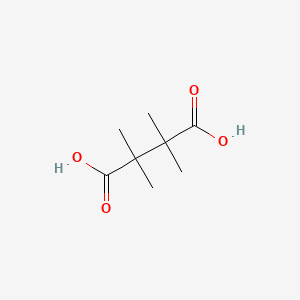
2,2,3,3-Tetramethylsuccinic acid
Vue d'ensemble
Description
2,2,3,3-Tetramethylsuccinic acid is a derivative of succinic acid, a dicarboxylic acid that is involved in the citric acid cycle in metabolism. While the provided papers do not directly discuss 2,2,3,3-tetramethylsuccinic acid, they do provide insights into related compounds and their synthesis, structure, and reactions which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of branched-chain dicarboxylate compounds, such as 2-methylsuccinic acid (2-MSA), has been achieved through microbial production. A non-natural biosynthetic route was established using the citramalate pathway combined with enoate reductase-mediated bioreduction, resulting in the production of 2-MSA in Escherichia coli with a titer of 3.61g/L . Although this paper focuses on 2-MSA, the methods could potentially be adapted for the synthesis of 2,2,3,3-tetramethylsuccinic acid by modifying the side chains of the intermediate compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, has been characterized by single-crystal X-ray diffraction. These compounds exhibit a distorted octahedral coordination of the central silicon atoms . This information is relevant as it provides a basis for understanding how substituents can affect the molecular geometry of a compound, which is applicable to 2,2,3,3-tetramethylsuccinic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the use of tetramethylsuccinic anhydride as a protecting group in purine glycosylations, demonstrating the steric effects imposed by the tetramethylsuccinimide group . Additionally, the reaction of α-tetrahydrofurylsuccinic anhydride with amines shows regiospecificity and temperature-dependent reaction outcomes . These studies suggest that the tetramethyl groups in 2,2,3,3-tetramethylsuccinic acid could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 2,2,3,3-tetramethylsuccinic acid, they do provide insights into the properties of structurally related compounds. For instance, the synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride involves multiple steps including ring forming and hydrolysis, with a total yield of 42% . This suggests that the introduction of different functional groups into the succinic acid framework can lead to diverse physical and chemical properties, which would also be true for 2,2,3,3-tetramethylsuccinic acid.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylsuccinic acid, also known as 2,2,3,3-tetramethylbutane-1,4-dioic acid, is a dicarboxylic acid with the formula C8H14O4 . It can be seen as a derivative of succinic acid (butane-1,4-dioic acid) with two methyl groups replacing two hydrogen atoms on each of the central carbon atoms of the chain .
The compound can be obtained by thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid with the release of a carbon monoxide molecule . On heating, it forms a heterocyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, with the loss of one molecule of water .
Tetramethylsuccinic Acid can be useful in the synthesis of nitroalkyls and nitroarenes . It is a product of the interaction of lithium acrylate α-carbon ions with 1,2-dibromoalkanes, and is mainly used in chemical materials and experimental research .
Orientations Futures
Propriétés
IUPAC Name |
2,2,3,3-tetramethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPYCZVWYZBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212210 | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylsuccinic acid | |
CAS RN |
630-51-3 | |
| Record name | 2,2,3,3-Tetramethylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, tetramethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG22HEH2M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



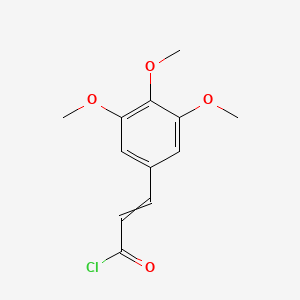
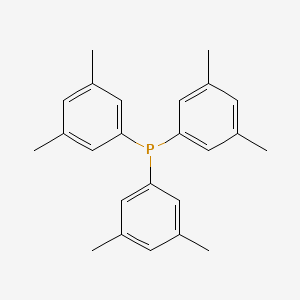

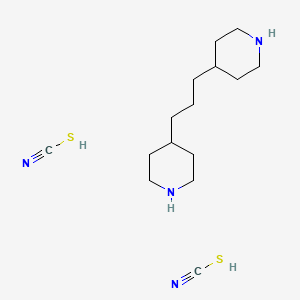
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
